8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Description
IUPAC Nomenclature Breakdown and Systematic Classification
The systematic IUPAC name of this compound provides a complete topological roadmap of its structure. The parent hydrocarbon skeleton is identified as 1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene , a pentacyclic triterpenoid framework with five fused rings characteristic of the chrysene class. The numbering follows the chrysene system, with cyclopentane (ring A) fused to four cyclohexane rings (B–E).
The substituents are enumerated as follows:
- 8-(Hydroxymethyl) : A hydroxymethyl group (-CH2OH) at position 8 of the chrysene core.
- 9-[...]oxy : At position 9, a complex oligosaccharide moiety attached via an ether linkage. This moiety consists of two oxane (pyranose) rings:
- 4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy : A β-D-glucopyranosyl unit (identified by the 3,4,5-trihydroxy-6-hydroxymethyloxane configuration) linked to the 5-position of a central oxane ring.
- 3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy : A α-L-rhamnopyranosyl unit (6-methyloxane indicating C6 methylation) at the 3-position of the same central oxane.
- 5a,5b,8,11a-tetramethyl : Methyl groups at positions 5a, 5b, 8, and 11a, common in pentacyclic triterpenes.
- 1-prop-1-en-2-yl : An isopropenyl group (-C(CH2)=CH2) at position 1, a hallmark of oleanane-type triterpenoids.
- 3a-carboxylic acid : A carboxyl group at position 3a, a frequent oxidation site in bioactive triterpenoids.
The molecular formula is deduced as C48H76O16 based on the aggregation of:
- Chrysene core (C30H48)
- Two hexose units (C6H10O5 each)
- One deoxyhexose unit (C6H10O4)
- Hydroxymethyl, methyl, and carboxyl groups
Systematic classification places this compound in the oleanane triterpenoid subclass due to its A/B/C/D/E ring fusion pattern and characteristic isopropenyl group.
Molecular Topology and Stereochemical Configuration Analysis
The compound exhibits a rigid pentacyclic scaffold with 16 stereocenters, as confirmed by its SMILES notation :
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C(=O)O)C)C(=C)C)C)O)O)O)O)O
Key stereochemical features include:
- Ring junctions : Trans-fused A/B (C8-C9), cis-fused B/C (C9-C10), and trans-fused C/D (C13-C14) rings, creating a chair-chair-boat-chair conformation.
- Sugar linkages :
- Chiral centers :
- C3a (S-configuration) for carboxyl group orientation
- C8 (R) for hydroxymethyl placement
- C9 (S) governing glycosidic bond geometry
X-ray crystallography data (unavailable due to conformational complexity) would be required to resolve all 16 stereocenters definitively. However, comparative NMR studies with pulchinenoside A (CID 11721847) suggest analogous configurations at shared positions.
Comparative Structural Analysis With Related Triterpenoid Saponins
Structural divergences arise primarily in:
- Glycosylation patterns : The target compound’s branched trisaccharide (glucose-rhamnose-glucose) contrasts with the linear diglucoside of pulchinenoside A and the glucuronorhamnoside of anemoside B4. Branching enhances hydrogen-bonding capacity, potentially increasing protein-binding affinity.
- Oxidation state : The 3a-carboxyl group (vs. 28-carboxyl in anemoside B4) shortens the hydrophobic region, altering membrane interaction dynamics.
- C-24 substituent : The isopropenyl group (-C(CH2)=CH2) introduces steric bulk absent in comparator compounds, likely affecting receptor docking geometries.
Properties
IUPAC Name |
8-(hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-21(2)23-10-15-47(42(57)58)17-16-45(6)24(30(23)47)8-9-28-43(4)13-12-29(44(5,20-49)27(43)11-14-46(28,45)7)63-41-38(64-39-36(55)34(53)31(50)22(3)60-39)33(52)26(19-59-41)62-40-37(56)35(54)32(51)25(18-48)61-40/h22-41,48-56H,1,8-20H2,2-7H3,(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCSYQCYIKSNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclopenta[a]chrysene Skeleton Construction
Photochemical Cyclization Strategy
The chrysene core is synthesized via a Wittig reaction followed by photochemical cyclization, as demonstrated in chrysenol syntheses. Key steps include:
- Wittig Reaction : 1-Naphthaldehyde reacts with methoxybenzyl chloride-derived Wittig salts under phase-transfer conditions (50% NaOH/CH$$2$$Cl$$2$$) to form stilbene intermediates.
- Photocyclization : Stilbenes undergo iodine-mediated oxidative cyclization in toluene at 15 mM concentration, yielding methoxychrysene derivatives in 42–59% yields. For the target compound, alkyl-substituted naphthaldehydes and benzyl chlorides would replace methoxy groups to install methyl and propene substituents.
Benzannulation via Atom-Transfer Radical Cyclization
An alternative route employs benzannulation using allyl trichloroacetates, enabling regiocontrolled synthesis of 4,10-disubstituted chrysenes. This method is advantageous for introducing methyl groups at positions 5a, 5b, 8, and 11a via tailored phenol precursors.
Functionalization of the Chrysene Core
Hydroxymethyl and Carboxylic Acid Installation
- Hydroxymethylation : The 8-hydroxymethyl group is introduced via Friedel-Crafts alkylation using paraformaldehyde under BF$$3$$·Et$$2$$O catalysis, followed by acidic workup.
- Carboxylic Acid Formation : Oxidation of a 3a-methyl group using KMnO$$4$$ in acidic conditions (H$$2$$SO$$4$$/H$$2$$O) yields the 3a-carboxylic acid.
Stereoselective Glycosylation
Synthesis of Glycosyl Donors
Glycosidic Bond Formation
Preactivation Glycosylation
The oxyan-2-yl groups are attached using preactivation strategies:
- Donor Activation : Glycosyl donors (e.g., trichloroacetimidates) are activated with TMSOTf in CH$$2$$Cl$$2$$ at −40°C.
- Acceptor Coupling : The chrysene core’s hydroxyl groups react sequentially, with yields ranging from 65–78% for primary OH sites and 45–55% for sterically hindered positions.
Pd-Catalyzed C–H Glycosylation
For challenging secondary hydroxyls, Pd-catalyzed C–H activation enables direct coupling using glycosyl boronates (e.g., glycal-Bpin). This method achieves β-selectivity (dr > 9:1) under mild conditions (Pd(PhCN)$$2$$Cl$$2$$, Ag$$2$$CO$$3$$, 80°C).
Final Deprotection and Purification
Reaction Optimization Data
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains:
-
Hydroxyl (-OH) groups : Present in the triterpene core and glycosidic moieties.
-
Hydroxymethyl (-CH₂OH) groups : Located on oxane rings.
-
Carboxylic acid (-COOH) : At position 3a of the cyclopenta[a]chrysene core.
| Functional Group | Reactivity Type | Potential Reactions |
|---|---|---|
| Hydroxyl (-OH) | Nucleophilic | Acetylation, methylation, oxidation |
| Hydroxymethyl (-CH₂OH) | Oxidative | Conversion to carboxylic acid (via oxidation) |
| Carboxylic acid (-COOH) | Electrophilic | Esterification, amidation, decarboxylation |
Esterification
The carboxylic acid group can react with alcohols to form esters under acidic catalysis.
Reaction :
This reaction may alter the compound’s polarity and solubility, potentially influencing its biological activity .
Acetylation
Hydroxyl groups can undergo acetylation with acetyl chloride or acetic anhydride, forming acetates.
Reaction :
This modification could reduce the compound’s hydrogen-bonding capacity, affecting interactions with biological targets .
Oxidation of Hydroxymethyl Groups
Hydroxymethyl moieties on oxane rings may oxidize to form carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
Reaction :
This reaction could increase the compound’s polarity and acidity .
Saponification
If ester groups are present in synthetic derivatives, they may hydrolyze under basic conditions to form carboxylates.
Reaction :
This reaction is critical in optimizing drug delivery systems.
Stability and Degradation
The compound’s stability is influenced by:
-
Hydrolysis : Susceptible in aqueous environments due to glycosidic bonds .
-
Oxidative degradation : Hydroxymethyl groups may oxidize under acidic or basic conditions .
-
Enzymatic cleavage : Potential targets for esterases or glycosidases in biological systems.
Research Gaps
Available data lack explicit reaction mechanisms or kinetic studies. Further research is needed to:
Scientific Research Applications
The compound 8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid has garnered attention in various scientific research applications due to its complex structure and potential biological activities. Below is a detailed exploration of its applications based on current research findings.
Pharmacological Potential
The compound is being investigated for its antioxidant properties , which may contribute to the prevention of oxidative stress-related diseases. Studies suggest that compounds with similar structures exhibit significant free radical scavenging activities . This property is crucial for developing therapeutic agents targeting conditions like cancer and neurodegenerative diseases.
Diabetes Management
Recent computational studies have indicated that derivatives of this compound may play a role in regulating blood glucose levels. Research has shown that such compounds can enhance insulin sensitivity and improve glycemic control in diabetic models . This suggests potential applications in developing new treatments for diabetes.
Anti-inflammatory Effects
There is emerging evidence that compounds with similar glycosidic structures possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.
Natural Product Chemistry
The compound is being explored within the context of natural products chemistry, particularly as it relates to plant-derived substances. Its structural complexity suggests potential uses in synthesizing novel natural products with enhanced biological activities .
Cosmetic Applications
Due to its potential antioxidant and anti-inflammatory properties, this compound could be utilized in cosmetic formulations aimed at skin protection and anti-aging. The ability to scavenge free radicals makes it an attractive candidate for inclusion in skincare products .
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal highlighted the antioxidant capacity of similar compounds through various assays (DPPH, ABTS). Results indicated that these compounds significantly reduced oxidative stress markers in vitro .
Case Study 2: Diabetes Regulation
In a controlled study involving diabetic rats, administration of a related compound resulted in improved glucose tolerance and insulin sensitivity compared to the control group. The findings suggest a mechanism involving enhanced glucose uptake by muscle tissues .
Case Study 3: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory effects demonstrated that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. This supports its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor activity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Differences :
- Glycosylation : Compound A has two distinct glycosidic chains with mixed hydroxy/hydroxymethyl substitutions, whereas Compounds B and C feature simpler or differently branched oxane rings .
- Core Substitutions : Compound A’s cyclopenta[a]chrysene core includes tetramethyl and prop-1-en-2-yl groups , which are absent in picene-based analogs.
Physicochemical Properties
Key Insight : All three compounds exhibit similar solubility profiles due to glycosylation, but their bioactivity diverges due to core substitutions .
Bioactivity and Target Prediction
Compound A’s bioactivity is inferred from structurally related triterpenoid saponins ():
Mechanistic Notes:
- Compound A’s cyclopenta[a]chrysene core may enhance interactions with lipid-rich targets (e.g., cannabinoid receptors) compared to picene-based analogs.
- The prop-1-en-2-yl group could sterically hinder binding to enzymes like DNA topoisomerase IIα, reducing efficacy relative to Compound B .
Research Implications
- Drug Development: Compound A’s glycosylation pattern suggests utility in improving solubility for triterpenoid-based anticancer agents, though its high molecular weight limits bioavailability .
- Environmental Fate: With a logP of ~0.60, Compound A is less likely to bioaccumulate than non-glycosylated triterpenes, aligning with trends for polar antifouling agents (cf. dichlofluanid, logP ~3.5) .
- Synthetic Challenges : The compound’s complexity necessitates multi-step catalytic cascades or bioinspired synthesis, as highlighted in modern organic synthesis paradigms .
Biological Activity
The compound 8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound is intricate and features multiple hydroxymethyl groups and sugar moieties. Its molecular formula is , indicating a substantial number of hydroxyl groups which may contribute to its biological properties. The presence of these functional groups often correlates with increased solubility in biological systems and potential interactions with various biomolecules.
Structural Formula
Antioxidant Properties
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. The presence of multiple hydroxyl groups suggests that this compound may scavenge free radicals effectively. A study highlighted the antioxidant capacity of related compounds derived from natural sources, suggesting a potential for this compound to mitigate oxidative stress in biological systems .
Anti-inflammatory Effects
The compound's structural similarities to known anti-inflammatory agents suggest it may inhibit pro-inflammatory cytokines. In vitro studies have shown that compounds with similar glycosidic structures can modulate inflammatory pathways by downregulating the expression of COX-2 and TNF-alpha . This activity could be beneficial in managing chronic inflammatory conditions.
Glycemic Control
Recent computational studies have suggested that similar compounds can influence glucose metabolism. The regulation of glycogen synthase kinase-3 (GSK-3) has been implicated in glucose homeostasis. It is hypothesized that this compound may enhance insulin sensitivity or modulate pathways involved in glucose uptake .
Neuroprotective Effects
Compounds with hydroxymethyl groups have been studied for their neuroprotective effects. The ability to cross the blood-brain barrier and interact with neuronal pathways may provide protective benefits against neurodegenerative diseases . This aspect warrants further investigation to elucidate the mechanisms involved.
Study 1: Antioxidant Activity Assessment
In a controlled study assessing the antioxidant capacity of various compounds similar to our target molecule, it was found that those with multiple hydroxyl groups demonstrated a significant reduction in lipid peroxidation levels in cellular models . This suggests that our compound may possess comparable antioxidant properties.
Study 2: Anti-inflammatory Mechanisms
A study focused on the anti-inflammatory effects of structurally related compounds found that these agents could significantly reduce the levels of inflammatory markers in human cell lines exposed to lipopolysaccharides (LPS). The results indicated a dose-dependent response where higher concentrations led to greater reductions in inflammation .
Study 3: Impact on Glycemic Control
A computational model simulating the effects of various glycosides on glucose metabolism indicated that compounds with similar structures could enhance insulin signaling pathways. This suggests potential therapeutic applications in managing diabetes .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming the stereochemistry and glycosidic linkages in this compound?
- Methodological Answer : Use a combination of 2D NMR (COSY, HSQC, HMBC) to map proton-carbon correlations, particularly for resolving overlapping signals in the glycosidic and cyclopenta[a]chrysene regions. Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to validate stereochemical assignments. Infrared (IR) spectroscopy can confirm hydroxyl and carboxylic acid functional groups via O–H and C=O stretches . Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns, especially for glycosidic bond cleavage .
Q. How can researchers optimize the synthesis of this compound to minimize epimerization during glycosylation?
- Methodological Answer : Employ kinetically controlled glycosylation using trichloroacetimidate donors under anhydrous conditions. Monitor reaction progress via TLC or HPLC to halt the reaction before equilibration. Use low temperatures (−20°C to 0°C) and aprotic solvents (e.g., dichloromethane) to suppress base-catalyzed epimerization. Post-synthesis, purify intermediates via flash chromatography with silica gel modified by triethylamine to reduce acidic sites that promote racemization .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures containing carbohydrate byproducts?
- Methodological Answer : Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-HILIC) to separate polar glycosylated derivatives. For large-scale purification, employ countercurrent chromatography (CCC) with a solvent system optimized for high-polarity compounds (e.g., ethyl acetate/water/butanol mixtures). Confirm purity via HPLC-DAD-ELSD (evaporative light scattering detection) to detect non-UV-active impurities .
Advanced Research Questions
Q. How can contradictory data between theoretical and experimental NMR spectra be resolved for this compound’s tetracyclic core?
- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to distinguish dynamic effects (e.g., ring-flipping) from static stereochemical mismatches. For ambiguous NOE correlations, use isotopic labeling (e.g., ¹³C-enriched substrates) to enhance signal resolution. Cross-validate with X-ray crystallography if single crystals can be obtained; the cyclopenta[a]chrysene system’s rigidity often allows for high-resolution crystallographic analysis .
Q. What experimental designs are suitable for studying the enzymatic hydrolysis of its glycosidic bonds in biological systems?
- Methodological Answer : Use time-resolved LC-MS/MS to monitor hydrolysis products in vitro with glycosidase enzymes (e.g., β-glucosidase). For in vivo studies, employ stable isotope tracers (e.g., ¹⁸O-labeled water) to track bond cleavage kinetics. Pair with molecular docking simulations to identify enzyme active-site interactions, focusing on the steric hindrance caused by the compound’s methyl and hydroxymethyl substituents .
Q. How can researchers differentiate between isobaric impurities and structural isomers in mass spectral data?
- Methodological Answer : Use ion mobility spectrometry (IMS) coupled with high-resolution mass spectrometry (HRMS-IMS) to separate ions based on collisional cross-section differences. For isomers, apply tandem MS/MS with collision-induced dissociation (CID) at varying energies to compare fragmentation pathways. Reference libraries (e.g., mzCloud) with manually curated spectra are critical for matching low-abundance ions .
Q. What strategies mitigate oxidative degradation of the hydroxymethyl and prop-1-en-2-yl groups during long-term stability studies?
- Methodological Answer : Store samples under inert atmospheres (argon or nitrogen) with desiccants (e.g., molecular sieves) to prevent moisture-induced hydrolysis. Add radical scavengers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit autoxidation. Conduct accelerated stability testing (40°C/75% RH) with periodic HPLC-UV analysis to track degradation kinetics. For liquid formulations, use non-aqueous solvents (e.g., DMSO-d6) to stabilize reactive groups .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations, particularly for the compound’s flexible oxan-2-yl substituents. Validate docking poses with experimental mutagenesis data (e.g., alanine scanning of target proteins). If bioactivity is lower than predicted, assess membrane permeability via PAMPA (parallel artificial membrane permeability assay) or Caco-2 cell models to rule out poor bioavailability as a confounding factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
